1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol
Overview
Description
1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is a chemical compound with the molecular formula C11H14BrN2O It features a bromopyridine moiety attached to a piperidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol can be synthesized through a multi-step process. One common method involves the bromination of 2-methylpyridine to obtain 6-bromopyridin-2-ylmethanol. This intermediate is then reacted with piperidin-3-ol under specific conditions to form the final product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The bromine atom in the bromopyridine moiety can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-one.
Reduction: Formation of 1-[(6-Pyridin-2-yl)methyl]piperidin-3-ol.
Substitution: Formation of 1-[(6-Aminopyridin-2-yl)methyl]piperidin-3-ol or 1-[(6-Thiopyridin-2-yl)methyl]piperidin-3-ol.
Scientific Research Applications
1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidin-3-ol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[(6-Chloropyridin-2-yl)methyl]piperidin-3-ol
- 1-[(6-Fluoropyridin-2-yl)methyl]piperidin-3-ol
- 1-[(6-Iodopyridin-2-yl)methyl]piperidin-3-ol
Comparison: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-11-5-1-3-9(13-11)7-14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLOFCKZAKCPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=CC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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